tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Description
tert-Butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a Boc-protected piperazine derivative featuring a phenyl ring substituted with a [(4-chlorobenzoyl)amino]methyl group. The tert-butyl ester serves as a protective group for the piperazine nitrogen, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl 4-[4-[[(4-chlorobenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-23(2,3)30-22(29)27-14-12-26(13-15-27)20-10-4-17(5-11-20)16-25-21(28)18-6-8-19(24)9-7-18/h4-11H,12-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMYLPGKKYNJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:
Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable amine.
Attachment of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrazine ring, leading to the formation of pyrazine derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazine derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate has been explored for its potential as a therapeutic agent due to its structural similarity to known drugs. Its derivatives have been investigated for:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth. Research indicates that modifications in the structure can enhance potency against specific cancer cell lines .
- Antimicrobial Properties : The presence of the chlorobenzoyl moiety may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections .
Bioconjugation and Targeted Therapy
The compound can serve as a building block in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed for targeted protein degradation. The incorporation of rigid linkers like this compound can influence the orientation and efficacy of these bifunctional degraders .
Drug Development
The versatility of this compound allows it to be modified for various applications in drug discovery. Its ability to interact with biological targets makes it suitable for:
- Lead Compound Optimization : Researchers can modify the structure to improve pharmacokinetic properties or reduce toxicity while maintaining efficacy .
- Structure-Activity Relationship Studies : Understanding how changes in structure affect biological activity can lead to more effective therapeutic agents.
Case Study 1: Antitumor Activity
A study evaluated derivatives of this compound against various cancer cell lines. Results indicated that certain modifications increased cytotoxicity, suggesting that this compound could be a lead candidate for further development as an anticancer drug.
Case Study 2: PROTAC Development
In a recent research project, scientists utilized this compound as a linker in PROTACs aimed at degrading specific oncoproteins. The study demonstrated enhanced degradation efficiency compared to traditional methods, highlighting the compound's utility in targeted therapy approaches.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions, while the tetrahydropyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Key Differences: Replaces the 4-chlorobenzoyl aminomethyl group with a hydroxymethyl substituent.
- Impact : The hydroxymethyl group increases hydrophilicity, enabling conjugation or hydrogen bonding, but reduces lipophilicity compared to the chloroaromatic group. This compound is often used as a synthetic intermediate for further functionalization .
- Molecular Weight : 292.37 g/mol .
b) tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
- Key Differences: The core structure is piperidine (saturated six-membered ring) instead of piperazine (six-membered ring with two nitrogens). The 4-chlorobenzoyl group is directly attached without the aminomethyl linker.
- Piperidine’s lower basicity compared to piperazine may affect solubility and reactivity .
- Molecular Weight : 322.12 g/mol .
c) tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Key Differences: Substitutes the aminomethyl-linked 4-chlorobenzoyl group with a 3-chloro-4-methoxycarbonylphenyl group.
- The chloro substituent’s position (meta vs. para) may influence spatial interactions .
- Molecular Weight : ~357.80 g/mol (calculated).
Linker Modifications
a) tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
- Key Differences: Features a free aminomethyl group instead of the 4-chlorobenzoyl-substituted amine.
- Impact : The absence of the 4-chlorobenzoyl moiety reduces steric bulk and hydrophobicity, making this compound a precursor for acylations or other derivatizations .
- Molecular Weight : 277.36 g/mol .
Core Structure Variations
a) tert-Butyl 4-[4-(pyrimidin-2-yl)phenyl]piperazine-1-carboxylate
- Key Differences: Replaces the 4-chlorobenzoyl aminomethyl group with a pyrimidinyl substituent.
Research Implications
- Synthetic Utility : The Boc-protected piperazine core is widely used in Suzuki-Miyaura couplings (e.g., with boronate esters, as in ) .
- Structure-Activity Relationships (SAR): The aminomethyl linker in the target compound may enhance conformational flexibility, enabling optimal positioning of the 4-chlorobenzoyl group for target engagement. Piperazine derivatives generally exhibit higher basicity than piperidines, influencing solubility and pharmacokinetics .
Biological Activity
Tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate, with CAS number 866018-62-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H28ClN3O3
- Molecular Weight : 429.94 g/mol
- IUPAC Name : this compound
The compound features a tetrahydropyridine core, which is known to influence its biological activity through interactions with various receptors and enzymes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this class inhibit tumor growth in xenograft models of breast cancer. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound. In models of neurodegeneration, it has been observed to reduce oxidative stress and inflammation, which are key contributors to neuronal cell death.
- Research Finding : A study published in Neuroscience Letters reported that treatment with this compound led to improved cognitive function in rodent models of Alzheimer's disease.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Gene Expression : The compound could alter the expression of genes associated with apoptosis and inflammation.
Q & A
Q. Basic
- ¹H/¹³C NMR: Key signals include the tert-butyl singlet (~1.4 ppm), aromatic protons (7.2–8.1 ppm), and amide NH (~6.5 ppm). The 4-chlorobenzoyl carbonyl appears at ~167 ppm in ¹³C NMR .
- Mass spectrometry (ESI): Look for [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of Boc group, m/z 57) confirm structural motifs .
- X-ray crystallography: Single-crystal studies (e.g., triclinic P1 space group, α/β/γ angles ~88–89°) validate molecular conformation and hydrogen-bonding networks .
How do steric and electronic effects influence the stereochemical outcome during synthesis?
Q. Advanced
- Steric hindrance: The tert-butyl group directs regioselectivity during piperazine functionalization by shielding the adjacent nitrogen .
- Electronic effects: Electron-withdrawing 4-chlorobenzoyl group increases electrophilicity at the amide carbonyl, favoring nucleophilic attack at the para position of the phenyl ring .
- Chiral resolution: Use of chiral auxiliaries or chromatography (e.g., Chiralpak AD-H) resolves enantiomers, critical for bioactive derivatives .
What intermolecular interactions stabilize the crystal lattice, and how do they impact solubility?
Q. Advanced
- Hydrogen bonding: The amide NH forms H-bonds with carbonyl groups of adjacent molecules (distance ~2.8 Å), creating a layered lattice .
- π-π stacking: Chlorophenyl and pyrazine rings stack at ~3.6 Å, reducing solubility in polar solvents .
- Solubility optimization: Co-crystallization with PEG-based surfactants or salt formation (e.g., hydrochloride) disrupts lattice energy .
How can contradictory bioactivity data across studies be systematically addressed?
Q. Advanced
- Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Metabolite profiling: LC-MS/MS identifies degradation products (e.g., Boc cleavage under acidic conditions) that may skew results .
- Structural analogs: Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophore contributions .
What computational methods predict the compound’s reactivity in novel reaction environments?
Q. Advanced
- DFT calculations: Gaussian 16 simulations at the B3LYP/6-31G* level model transition states for amide bond formation (activation energy ~25 kcal/mol) .
- Molecular dynamics (MD): Simulate solvent effects (e.g., THF vs. EtOAc) on reaction kinetics using GROMACS .
- Docking studies: AutoDock Vina predicts binding affinity to biological targets (e.g., kinases) by analyzing steric complementarity .
How can scalability challenges in multi-step synthesis be mitigated?
Q. Advanced
- Flow chemistry: Continuous processing reduces intermediate isolation steps and improves yield (e.g., 70% for bromophenyl analog in ) .
- Catalyst recycling: Immobilized Pd nanoparticles on mesoporous silica enhance turnover number (TON > 100) for cross-coupling steps .
- Process analytical technology (PAT): In-line FTIR monitors Boc deprotection in real-time to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
